4-Bromo-2,3-dimethyl-1,1'-biphenyl 4-Bromo-2,3-dimethyl-1,1'-biphenyl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13830154
InChI: InChI=1S/C14H13Br/c1-10-11(2)14(15)9-8-13(10)12-6-4-3-5-7-12/h3-9H,1-2H3
SMILES: CC1=C(C=CC(=C1C)Br)C2=CC=CC=C2
Molecular Formula: C14H13Br
Molecular Weight: 261.16 g/mol

4-Bromo-2,3-dimethyl-1,1'-biphenyl

CAS No.:

Cat. No.: VC13830154

Molecular Formula: C14H13Br

Molecular Weight: 261.16 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2,3-dimethyl-1,1'-biphenyl -

Specification

Molecular Formula C14H13Br
Molecular Weight 261.16 g/mol
IUPAC Name 1-bromo-2,3-dimethyl-4-phenylbenzene
Standard InChI InChI=1S/C14H13Br/c1-10-11(2)14(15)9-8-13(10)12-6-4-3-5-7-12/h3-9H,1-2H3
Standard InChI Key KTMAJQCVAGJTIM-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1C)Br)C2=CC=CC=C2
Canonical SMILES CC1=C(C=CC(=C1C)Br)C2=CC=CC=C2

Introduction

Chemical Structure and Molecular Characteristics

Physicochemical Properties

PropertyValueSource
Molecular weight261.16 g/mol
LogP (lipophilicity)5.07
Heavy atom count18
Rotatable bonds2
Polar surface area37 Ų
Hydrogen bond acceptors2

The high LogP value indicates significant hydrophobicity, making the compound suitable for lipid-rich environments . Its crystalline form is stabilized by weak van der Waals forces and halogen interactions, as observed in structurally similar brominated biphenyls .

Synthesis and Reaction Chemistry

Synthetic Routes

The primary synthesis involves bromination of dimethylbiphenyl precursors under controlled conditions:

  • Friedel-Crafts acylation/alkylation: A dimethylbiphenyl derivative is brominated using Br2\text{Br}_2 or NBS\text{NBS} (N-bromosuccinimide) in the presence of a Lewis acid (e.g., AlCl3\text{AlCl}_3).

  • Cross-coupling reactions: Palladium-catalyzed Suzuki-Miyaura couplings between brominated aryl halides and methyl-substituted boronic acids offer a modular approach .

Optimized conditions:

  • Temperature: 0–5°C to minimize polysubstitution.

  • Solvent: Dichloromethane or dichloroethane .

  • Yield: Up to 85% for analogous brominated biphenyls .

Reactivity Profile

The bromine atom serves as an electrophilic site for nucleophilic substitution (e.g., Suzuki couplings), while the methyl groups introduce steric hindrance, directing further substitutions to meta/para positions. Key reactions include:

  • Bromine displacement: Reacts with Grignard reagents or amines to form C–C or C–N bonds.

  • Electrophilic aromatic substitution: Nitration or sulfonation occurs preferentially at the less hindered positions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR:

    • Methyl protons: δ 2.3–2.5 ppm (singlet, 6H) .

    • Aromatic protons: δ 6.8–7.5 ppm (multiplet, 8H) .

  • 13C^{13}\text{C} NMR:

    • Methyl carbons: δ 20–22 ppm .

    • Aromatic carbons: δ 125–140 ppm, with deshielding observed for the bromine-adjacent carbon .

Infrared (IR) Spectroscopy

  • C–Br stretch: 550–600 cm1^{-1} .

  • C–H (aromatic): 3000–3100 cm1^{-1} .

Mass Spectrometry

  • Molecular ion peak: m/z 261 (M+^+) .

  • Fragmentation: Loss of Br (M+79\text{M}^+ - 79) and subsequent cleavage of methyl groups .

Applications and Research Findings

Pharmaceutical Intermediate

Brominated biphenyls are precursors to bioactive molecules. While direct data on this compound is limited, analogs exhibit:

  • Antimicrobial activity: Bromine enhances membrane permeability, disrupting bacterial cell walls .

  • Antitubercular effects: Structural analogs inhibit Mycobacterium tuberculosis growth at IC50_{50} values <10 μM.

Materials Science

  • Liquid crystals: Methyl and bromine substituents improve thermal stability and mesophase behavior .

  • Organic semiconductors: Bromine facilitates charge transport in thin-film transistors .

Catalysis

Used in palladium-catalyzed cross-couplings to synthesize polyaromatic hydrocarbons (PAHs) .

Biological and Environmental Considerations

Toxicity

  • Limited ecotoxicological data exist, but brominated aromatics are generally persistent in the environment.

  • Biodegradation: Slow, with potential bioaccumulation in lipid tissues.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator